methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate
Overview
Description
Methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate is an organic compound that features a sulfonyl group attached to a phenyl ring, which is further connected to a propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate typically involves the following steps:
Acetylation: The starting material, 4-aminobenzenesulfonyl chloride, is acetylated using acetic anhydride in the presence of a base such as pyridine to form 4-(acetylamino)benzenesulfonyl chloride.
Esterification: The acetylated product is then reacted with methyl 3-bromopropanoate in the presence of a base like triethylamine to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate can undergo various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Hydrolysis: 3-{[4-(acetylamino)phenyl]sulfonyl}propanoic acid.
Reduction: Methyl 3-{[4-(acetylamino)phenyl]sulfanyl}propanoate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting sulfonamide-sensitive pathways.
Materials Science: The compound can be used in the development of polymers and other materials with specific functional properties.
Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme functions and interactions.
Mechanism of Action
The mechanism of action of methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate depends on its application. In medicinal chemistry, it may act by inhibiting enzymes that interact with the sulfonyl or acetylamino groups. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[4-(aminomethyl)phenyl]sulfonyl}propanoate: Similar structure but with an aminomethyl group instead of an acetylamino group.
Methyl 3-{[4-(acetylamino)phenyl]sulfanyl}propanoate: Similar structure but with a sulfanyl group instead of a sulfonyl group.
Uniqueness
Methyl 3-{[4-(acetylamino)phenyl]sulfonyl}propanoate is unique due to the presence of both the sulfonyl and acetylamino groups, which can confer specific reactivity and biological activity not found in its analogs.
Properties
IUPAC Name |
methyl 3-(4-acetamidophenyl)sulfonylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO5S/c1-9(14)13-10-3-5-11(6-4-10)19(16,17)8-7-12(15)18-2/h3-6H,7-8H2,1-2H3,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBQLFSLNYINMMY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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